2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide
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Overview
Description
2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
The synthesis of 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core structure, which is achieved through the condensation of salicylaldehyde with an appropriate β-ketoester.
Formation of the Chromen-2-one Core: The reaction is carried out under basic conditions, typically using sodium hydroxide or potassium hydroxide as the base, in a suitable solvent such as ethanol or methanol.
Introduction of the Hexyl Group: The hexyl group is introduced through an alkylation reaction using hexyl bromide or hexyl chloride in the presence of a base such as potassium carbonate.
Formation of the Amide Linkage: The final step involves the coupling of the chromen-2-one derivative with N-methyl-N-phenylacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Chemical Reactions Analysis
2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or hexyl groups can be replaced with other substituents using appropriate nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and cancer pathways, leading to the inhibition of their activity.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide can be compared with other chromen-2-one derivatives:
Similar Compounds: Compounds such as 4-(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxymethyl)-benzoic acid methyl ester and 2-oxo-2H-chromen-7-yl 4-chlorobenzoate share similar core structures but differ in their substituents
Uniqueness: The presence of the hexyl group and the N-methyl-N-phenylacetamide moiety in this compound imparts unique biological activities and chemical reactivity compared to other chromen-2-one derivatives
Properties
Molecular Formula |
C30H31NO4 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxy-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C30H31NO4/c1-3-4-5-8-15-23-18-26-25(22-13-9-6-10-14-22)19-30(33)35-28(26)20-27(23)34-21-29(32)31(2)24-16-11-7-12-17-24/h6-7,9-14,16-20H,3-5,8,15,21H2,1-2H3 |
InChI Key |
SAFINUMKRQSFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)N(C)C3=CC=CC=C3)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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